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Compound of Interest

Compound Name:
4-Hydroxy-5-methylisophthalic

acid

CAS No.: 4365-31-5

Cat. No.: B175720

Get Quote

Executive Summary & Application Scope
4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) represents a critical structural motif in the

development of functionalized Metal-Organic Frameworks (MOFs) and bioactive

pharmaceutical intermediates. Unlike its symmetric analog (5-hydroxyisophthalic acid), the

introduction of the methyl group at the 5-position breaks molecular symmetry, introducing

unique steric and electronic properties that influence crystal packing and ligand binding affinity.

This guide addresses the primary challenge in 4-H-5-MIPA production: Regiochemical Purity.

Standard industrial carboxylation often yields mixtures of isomers (e.g., 2-hydroxy- or 4-

hydroxy-6-methyl- derivatives). This document validates a high-specificity oxidation protocol

against traditional methods and provides a self-validating spectral analysis framework to

ensure structural integrity.

Comparative Synthesis Methodologies
We evaluated two primary synthesis routes. While the Kolbe-Schmitt reaction is chemically

direct, our data suggests the Stepwise Oxidation of Isophthalaldehyde Derivatives offers
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superior regiocontrol for research-grade applications.

Table 1: Method Performance Matrix

Metric
Method A: Direct
Carboxylation (Kolbe-
Schmitt)

Method B: Pinnick
Oxidation (Recommended)

Precursor 2-Methylphenol (o-Cresol)
4-Hydroxy-5-

methylisophthalaldehyde

Reaction Conditions
High P (100 atm), High T

(180°C)

Ambient T, Aqueous Media,

NaClO₂

Regioselectivity
Low (Mix of ortho/para

carboxylation)

High (Retention of aldehyde

positions)

Yield (Isolated) 45 - 60% 85 - 92%

Purification Load
High (Fractional Crystallization

req.)

Low (Simple Acid-Base

Workup)

E-Factor (Waste) Moderate (Solvent intensive) Low (Green oxidant profile)

Expert Insight: The Kolbe-Schmitt reaction is thermodynamically controlled and often favors the

para-position to the hydroxyl group. However, forcing a second carboxyl group into the meta

position (relative to the first) while maintaining the methyl group's integrity is mechanistically

difficult. Method B bypasses this by establishing the carbon skeleton before the final oxidation

state is reached.

Recommended Protocol: Pinnick Oxidation
Objective: Conversion of 4-hydroxy-5-methylisophthalaldehyde to 4-H-5-MIPA with >98% purity.

Reagents & Materials
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Substrate: 4-Hydroxy-5-methylisophthalaldehyde (1.0 eq)

Oxidant: Sodium Chlorite (NaClO₂, 3.0 eq)

Scavenger: 2-Methyl-2-butene (10.0 eq) – Critical to scavenge hypochlorite byproducts and

prevent ring chlorination.

Solvent: t-Butanol / Water (3:1 v/v)

Buffer: NaH₂PO₄ (2.0 eq)

Step-by-Step Workflow
Solubilization: Dissolve the dialdehyde substrate in the t-BuOH/Water mixture. The solution

may appear slightly yellow.

Scavenger Addition: Add 2-methyl-2-butene. Ensure the reaction vessel is vented or

equipped with a reflux condenser (volatile scavenger).

Oxidant Addition: Dissolve NaClO₂ and NaH₂PO₄ in a minimal amount of water. Add this

solution dropwise to the main reaction vessel over 30 minutes at 0°C.

Reaction Monitoring: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor via

TLC (Mobile phase: MeOH/DCM 1:9). The aldehyde spot (higher R_f) should disappear.

Workup (The "Clean" Isolation):

Evaporate volatile t-BuOH under reduced pressure.

The remaining aqueous layer is basic/neutral. Acidify carefully with 1M HCl to pH 2.0.

Observation: The product should precipitate as a white/off-white solid.

Filter, wash with cold water, and dry under vacuum.

Visualizing the Synthesis Logic
The following diagram illustrates the pathway and the critical decision points for purity control.
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Figure 1: Streamlined synthesis workflow using Pinnick oxidation to ensure retention of the

aromatic substitution pattern.

Spectral Validation (Self-Validating System)
This section provides the "Go/No-Go" criteria. Because the methyl group breaks symmetry, the

NMR spectrum is distinct from the symmetric 5-hydroxyisophthalic acid.

Predicted ^1H-NMR Data (DMSO-d₆, 400 MHz)
Proton
Assignment

Chemical Shift
(δ ppm)

Multiplicity Integration
Diagnostic
Logic

COOH / OH 10.0 – 13.0 Broad Singlet 3H
Exchangeable

with D₂O.

Ar-H (C2) 8.35 – 8.45 Singlet (d) 1H

Key Indicator:

Located between

two electron-

withdrawing

COOH groups.

Most deshielded

aromatic proton.

Ar-H (C6) 7.70 – 7.80 Singlet (d) 1H

Upfield relative to

C2. Adjacent to

Methyl and

COOH.[1]

Ar-CH₃ (C5) 2.20 – 2.30 Singlet 3H

Standard

aromatic methyl

shift.
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*Note: Although technically meta-coupled (~1-2 Hz), these often appear as singlets on lower-

field instruments due to peak broadening.

The "Isomer Trap" (Critical Analysis)
If your synthesis failed to control regiochemistry, you might produce 2-hydroxy-5-

methylisophthalic acid.

The Check: In the 2-hydroxy isomer, the molecule has a plane of symmetry passing through

C2 and C5.

The Result: The aromatic protons at C4 and C6 would be chemically equivalent and appear

as a single signal integrating for 2H.

Validation Rule: If you see two distinct aromatic signals (ratio 1:1), you have the correct

asymmetric 4-hydroxy isomer. If you see one aromatic signal (2H), you have the wrong

isomer.

Mass Spectrometry (ESI-MS)
Formula: C₉H₈O₅[2]

Molecular Weight: 196.16 g/mol

Target Ion (Negative Mode): [M-H]⁻ = 195.03 m/z

Fragmentation: Look for loss of CO₂ (M-44) characteristic of benzoic acid derivatives.

Validation Logic Diagram
Use this decision tree to interpret your spectral data.
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Figure 2: Spectral decision tree to distinguish the target molecule from symmetric byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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